molecular formula C25H23ClN4O3 B11315632 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11315632
M. Wt: 462.9 g/mol
InChI Key: SOCBQQWUDNOABZ-JXMROGBWSA-N
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Description

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of styrenes. These compounds are characterized by the presence of an ethenylbenzene moiety. The compound’s structure includes a combination of aromatic rings, piperazine, and oxazole, making it a molecule of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to safety and environmental regulations. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C25H23ClN4O3

Molecular Weight

462.9 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23ClN4O3/c1-18-3-2-4-21(15-18)32-17-24(31)29-11-13-30(14-12-29)25-22(16-27)28-23(33-25)10-7-19-5-8-20(26)9-6-19/h2-10,15H,11-14,17H2,1H3/b10-7+

InChI Key

SOCBQQWUDNOABZ-JXMROGBWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)Cl)C#N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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